5-Chloro-3-phenyl-1,2-thiazol-4-ol

Description

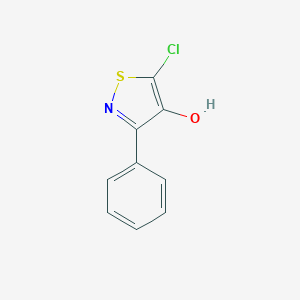

5-Chloro-3-phenyl-1,2-thiazol-4-ol is a heterocyclic compound featuring a thiazole ring substituted with chlorine at position 5, a phenyl group at position 3, and a hydroxyl group at position 2.

Properties

CAS No. |

19389-32-3 |

|---|---|

Molecular Formula |

C9H6ClNOS |

Molecular Weight |

211.67 g/mol |

IUPAC Name |

5-chloro-3-phenyl-1,2-thiazol-4-ol |

InChI |

InChI=1S/C9H6ClNOS/c10-9-8(12)7(11-13-9)6-4-2-1-3-5-6/h1-5,12H |

InChI Key |

OCQBHHUDBUQVRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NSC(=C2O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0)

- Structure : Contains a sulfur atom in the 1,2,4-thiadiazole ring.

- Reactivity : Exhibits high nucleophilic substitution reactivity due to electron-deficient carbon atoms stabilized by adjacent nitrogen atoms . For example, it reacts faster with nucleophiles than six-membered heteroaromatics .

- Synthesis : Efficiently produced via continuous flow methods, enabling gram-scale preparation and derivatization with nitrogen-, sulfur-, and oxygen-based nucleophiles .

- Applications : Serves as a versatile building block for heterocyclic scaffolds in medicinal and agrochemical research .

5-Chloro-3-phenyl-1,2,4-oxadiazole (CAS 827-44-1)

- Structure : Replaces sulfur with oxygen in the 1,2,4-oxadiazole ring.

- Reactivity : Less reactive than its thiadiazole counterpart due to oxygen’s electronegativity, but still participates in nucleophilic substitutions under controlled conditions .

- Purity : Available at >98% purity for research use, with applications in synthetic chemistry and drug discovery .

5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Structure : Features a 1,2,4-triazole ring with a thiol (-SH) substituent.

- Reactivity : The thiol group enables disulfide bond formation and metal coordination, distinguishing it from hydroxyl or chloro-substituted analogs .

- Applications: Potential use in pharmaceuticals due to triazole’s prevalence in bioactive molecules (e.g., antifungals) .

5-Chloro-2-methyl-2H-isothiazol-3-one (CAS 26172-55-4)

- Structure : An isothiazolone ring with chlorine and methyl substituents.

- Reactivity: Known for biocidal activity, often used in mixtures (e.g., 3:1 ratio with 2-methyl-2H-isothiazol-3-one) .

- Applications : Widely employed as a preservative in industrial and cosmetic products .

Comparative Data Table

Key Findings

Reactivity Trends :

- Thiadiazoles (e.g., 24255-23-0) exhibit superior nucleophilic substitution rates compared to oxadiazoles or triazoles due to sulfur’s electron-withdrawing effects .

- Thiol-containing triazoles (e.g., ) enable unique reactivity pathways absent in chloro- or hydroxyl-substituted analogs.

Synthesis Scalability :

- Continuous flow methods for thiadiazole synthesis highlight advancements in safe, scalable production , whereas oxadiazole and triazole derivatives lack detailed scalable protocols in the evidence.

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.